Structural Elucidation of 4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine: A Comprehensive Analytical Framework
Structural Elucidation of 4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine: A Comprehensive Analytical Framework
Executive Summary
This technical guide details the rigorous structural elucidation of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine , a highly functionalized tricyclic scaffold. Fused purine systems are of paramount importance in medicinal chemistry, particularly as potent and selective adenosine receptor antagonists[1]. The structural complexity of this specific compound arises from the [2,1-f] fusion of a saturated pyrrolidine ring to the purine core, coupled with a reactive chlorine atom at the C-4 position. Unambiguous characterization of this scaffold requires a synergistic application of High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the exact site of ring fusion and halogenation[2].
Strategic Elucidation Framework (The Causality of Choices)
The elucidation strategy is built on a self-validating system of complementary analytical techniques, ensuring that every structural claim is cross-verified by independent data streams.
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HRMS (ESI-TOF): Selected to establish the exact molecular formula ( C8H7ClN4 ) and validate the presence of the chlorine atom via its characteristic 35Cl/37Cl isotopic signature. Electrospray Ionization (ESI) is chosen as a soft ionization method to prevent in-source fragmentation of the rigid tricyclic core, while Time-of-Flight (TOF) provides the sub-5 ppm mass accuracy required for elemental confirmation.
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1D & 2D NMR Spectroscopy: While 1H and 13C NMR provide the baseline chemical environment, the critical challenge is proving the [2,1-f] fusion topology. COSY is utilized to trace the contiguous spin system of the pyrrolidine ring. HMBC is the cornerstone of this workflow; the long-range heteronuclear couplings ( 2J and 3J ) between the pyrrolidine protons and the purine bridgehead carbons provide definitive proof of the regiochemistry of the fusion[3].
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Solvent Selection: DMSO- d6 is selected over CDCl3 to disrupt the strong π−π stacking inherent to planar purine derivatives, ensuring sharp, well-resolved resonances and preventing concentration-dependent chemical shift drifting.
Figure 1: Self-validating analytical workflow for tricyclic purine elucidation.
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve 1 mg of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v) to promote protonation.
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Instrument Calibration (Self-Validation): Calibrate the ESI-TOF mass spectrometer using a standard sodium formate solution immediately prior to injection to ensure a mass accuracy of < 5 ppm.
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Acquisition: Infuse the sample at a flow rate of 10 µL/min. Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV, desolvation temperature of 250 °C, and cone voltage of 30 V.
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Data Processing: Extract the [M+H]+ ion chromatogram. Analyze the isotopic distribution to confirm the theoretical 3:1 ratio of m/z for the 35Cl and 37Cl isotopes.
Protocol 2: Multidimensional NMR Spectroscopy
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 (99.9% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard. Transfer to a high-quality 5 mm NMR tube.
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Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband cryoprobe. Tune and match the probe specifically to the 1H and 13C frequencies for this sample. Lock the spectrometer to the deuterium signal of DMSO- d6 and shim the magnetic field to achieve a line width of < 0.5 Hz for the TMS signal.
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1D Acquisition:
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1H NMR: Acquire 16 scans with a spectral width of 12 ppm, relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.
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13C NMR: Acquire 1024 scans using a power-gated decoupling sequence (zgpg30) with a D1 of 2.0 s to ensure relaxation of quaternary carbons.
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2D Acquisition:
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COSY: Acquire using a standard gradient-selected pulse sequence. 256 increments in t1, 8 scans per increment.
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HSQC: Optimize for 1JC,H = 145 Hz to map direct proton-carbon attachments.
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HMBC: Optimize for long-range coupling nJC,H = 8 Hz. Acquire with 512 increments in t1, 32 scans per increment, ensuring sufficient signal-to-noise to detect the critical quaternary bridgehead carbons.
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Spectral Data & Mechanistic Interpretation
Quantitative Data Summary
Table 1: NMR Spectral Assignments for 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine in DMSO- d6
| Position | 1H NMR (δ, ppm, mult, J in Hz) | 13C NMR (δ, ppm) | HMBC Correlations (Proton → Carbon) |
| 2 | 8.52 (s, 1H) | 151.8 | C-4, C-9a |
| 4 | - | 148.5 | - |
| 4a | - | 124.3 | - |
| 6 | 4.25 (t, J = 7.2, 2H) | 46.2 | C-7, C-8, C-8a, C-9a |
| 7 | 2.48 (m, 2H) | 22.5 | C-6, C-8 |
| 8 | 3.15 (t, J = 7.2, 2H) | 28.4 | C-6, C-7, C-4a, C-8a |
| 8a | - | 141.2 | - |
| 9a | - | 154.6 | - |
Mechanistic Interpretation of the Spectra
The HRMS spectrum displays a protonated molecular ion [M+H]+ at m/z 195.0325, with a corresponding M+2 peak at m/z 197.0298 in a 3:1 ratio. This unequivocally confirms the C8H7ClN4 formula and the presence of a single chlorine atom, ruling out any dehalogenated byproducts[1].
In the 1H NMR spectrum, the highly deshielded singlet at δ 8.52 ppm is characteristic of the H-2 proton of a purine core, situated between two electronegative nitrogen atoms. The saturated pyrrolidine ring presents as three distinct aliphatic multiplets. The triplet at δ 4.25 ppm is assigned to H-6, heavily deshielded due to its direct attachment to the bridging nitrogen of the purine system.
The critical proof of the [2,1-f] regiochemistry is derived from the HMBC data. The H-6 protons show strong 3J correlations to the bridgehead carbon C-9a, while the H-8 protons exhibit a crucial 3J correlation to C-4a and a 2J correlation to C-8a. This cross-talk between the aliphatic spin system and the aromatic purine core definitively anchors the pyrrolidine ring to the specific nitrogen and carbon of the imidazole face, validating the[2,1-f] fusion topology[2].
Figure 2: Key HMBC correlations establishing the [2,1-f] fusion topology.
Conclusion
The structural elucidation of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine demonstrates the necessity of a multifaceted analytical approach. By combining the isotopic precision of HRMS with the spatial connectivity mapping of 2D NMR (specifically HMBC), researchers can confidently validate complex fused-heterocyclic scaffolds. This self-validating workflow ensures high scientific integrity, a prerequisite for compounds advancing into biological screening and drug development.
References
- Title: Pyrido[2,1-f]purine-2,4-dione Derivatives as a Novel Class of Highly Potent Human A3 Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy Source: PMC - National Institutes of Health URL
- Title: Methods for the synthesis of xanthine-derived polycyclic fused systems Source: ResearchGate URL
